molecular formula C16H18O4P- B1486349 Bis(2,4-dimethylphenyl) phosphate CAS No. 108437-78-1

Bis(2,4-dimethylphenyl) phosphate

Cat. No. B1486349
M. Wt: 305.28 g/mol
InChI Key: WZXFATKFKFBBKJ-UHFFFAOYSA-M
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Description

“Bis(2,4-dimethylphenyl) phosphate” is also known as "Resorcinol-bis(di-2,6-dimethylphenyl phosphate)" . It is a chemical compound with the molecular formula C22H24O8P2 .


Synthesis Analysis

While specific synthesis methods for “Bis(2,4-dimethylphenyl) phosphate” were not found, related compounds have been synthesized by organolithium-halogenophosphine routes . Two potential candidates of such compounds—3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP)—were identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .


Molecular Structure Analysis

The molecular structure of “Bis(2,4-dimethylphenyl) phosphate” is based on structures generated from information available in ECHA’s databases . All interatomic distances and angles can be considered normal .


Chemical Reactions Analysis

While specific chemical reactions involving “Bis(2,4-dimethylphenyl) phosphate” were not found, it’s worth noting that bisphosphonates, a related class of compounds, have been known to inhibit osteoclastic bone resorption .


Physical And Chemical Properties Analysis

“Bis(2,4-dimethylphenyl) phosphate” is a chemical compound with the molecular formula C22H24O8P2 . Further physical and chemical properties were not found in the sources.

Future Directions

Future research could focus on the synthesis, chemical reactions, and potential applications of “Bis(2,4-dimethylphenyl) phosphate”. Understanding its mechanism of action and physical and chemical properties could also be areas of interest .

properties

IUPAC Name

bis(2,4-dimethylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFATKFKFBBKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)([O-])OC2=C(C=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dimethylphenyl) phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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